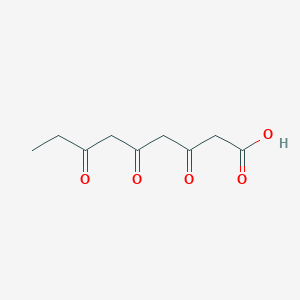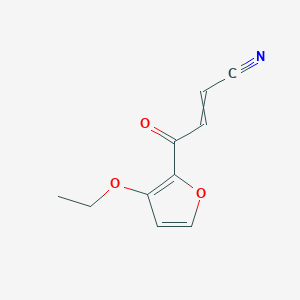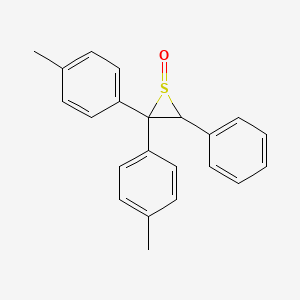
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide is a chemical compound that belongs to the class of thiiranes, which are three-membered sulfur-containing heterocycles. This compound is characterized by the presence of two 4-methylphenyl groups and one phenyl group attached to the thiirane ring, along with an oxide functional group. Thiiranes are known for their reactivity and are used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-bis(4-methylphenyl)-3-phenylthiirane with an oxidizing agent to introduce the oxide functional group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to the thiirane.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiirane derivatives.
Substitution: Various substituted thiirane compounds depending on the nucleophile used.
Scientific Research Applications
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide has several scientific research applications, including:
- **
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Properties
CAS No. |
61080-11-3 |
|---|---|
Molecular Formula |
C22H20OS |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2,2-bis(4-methylphenyl)-3-phenylthiirane 1-oxide |
InChI |
InChI=1S/C22H20OS/c1-16-8-12-19(13-9-16)22(20-14-10-17(2)11-15-20)21(24(22)23)18-6-4-3-5-7-18/h3-15,21H,1-2H3 |
InChI Key |
YXBXQIGUXBENIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(S2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)

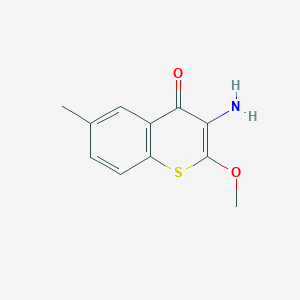
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)
![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
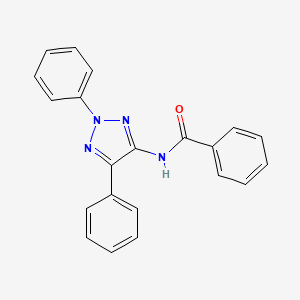
![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
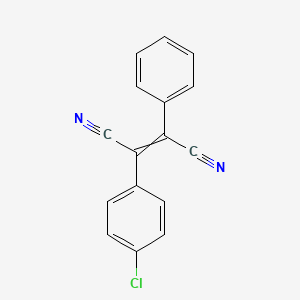
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
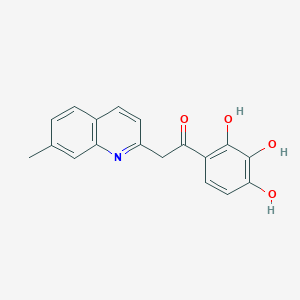
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
